molecular formula C21H23ClN2O2 B4449766 2-chloro-N-cyclohexyl-5-[(2-methylbenzoyl)amino]benzamide

2-chloro-N-cyclohexyl-5-[(2-methylbenzoyl)amino]benzamide

Cat. No.: B4449766
M. Wt: 370.9 g/mol
InChI Key: CKJSOCXEDYNQFN-UHFFFAOYSA-N
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Description

2-chloro-N-cyclohexyl-5-[(2-methylbenzoyl)amino]benzamide is an organic compound with the molecular formula C21H23ClN2O2. It is a derivative of benzamide, characterized by the presence of a chloro group, a cyclohexyl group, and a methylbenzoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-cyclohexyl-5-[(2-methylbenzoyl)amino]benzamide typically involves the following steps:

    Nitration: The starting material, 2-chlorobenzamide, undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Acylation: The resulting amine is acylated with 2-methylbenzoyl chloride to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of cyclohexanone derivatives.

    Reduction: Reduction of the chloro group can yield the corresponding amine.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Cyclohexanone derivatives.

    Reduction: Amino derivatives.

    Substitution: Corresponding substituted benzamides.

Scientific Research Applications

2-chloro-N-cyclohexyl-5-[(2-methylbenzoyl)amino]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclohexyl-5-[(2-methylbenzoyl)amino]benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 2-chloro-N-cyclohexyl-5-nitrobenzamide
  • 2-chloro-N-cyclododecyl-5-nitrobenzamide
  • 2-chloro-N-cyclopentyl-5-nitrobenzamide
  • 2-chloro-N-(2-methylphenyl)-5-nitrobenzamide

Comparison: Compared to these similar compounds, 2-chloro-N-cyclohexyl-5-[(2-methylbenzoyl)amino]benzamide is unique due to the presence of the 2-methylbenzoyl group, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-cyclohexyl-5-[(2-methylbenzoyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O2/c1-14-7-5-6-10-17(14)20(25)24-16-11-12-19(22)18(13-16)21(26)23-15-8-3-2-4-9-15/h5-7,10-13,15H,2-4,8-9H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJSOCXEDYNQFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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